BC-11 hydrobromide

説明

特性

IUPAC Name |

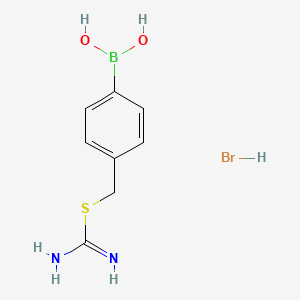

[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O2S.BrH/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13;/h1-4,12-13H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFZAMOVHIRQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CSC(=N)N)(O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BBrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BC-11 Hydrobromide: A Technical Guide to its Mechanism of Action as a Urokinase-Plasminogen Activator Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of BC-11 hydrobromide, a selective inhibitor of the urokinase-plasminogen activator (uPA). This document details its molecular interactions, downstream signaling effects, and provides a summary of its activity, supported by experimental methodologies.

Core Mechanism of Action: Selective Inhibition of uPA

This compound, chemically known as Carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, is a synthetic small molecule that acts as a potent and selective inhibitor of urokinase-plasminogen activator (uPA)[1][2]. uPA is a serine protease that plays a critical role in cancer progression, particularly in tumor invasion and metastasis, by converting plasminogen to plasmin, which in turn degrades components of the extracellular matrix.

The inhibitory action of this compound is directed towards the N-terminus of the uPA enzyme[1]. This region is crucial as it contains the binding sites for both the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR)[1]. By binding to this N-terminal fragment, this compound abrogates the growth-sustaining effects that result from the interaction of uPA with its receptor[1]. This targeted inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (uPA inhibition) | 8.2 µM | Enzyme assay | |

| ED50 (Cytotoxicity, 72h) | 117 µM | MDA-MB-231 | |

| ED75 (Cytotoxicity, 72h) | 250 µM | MDA-MB-231 |

Signaling Pathways

The inhibitory effect of this compound on uPA initiates a cascade of downstream cellular events, particularly in cancer cells that overexpress the uPA/uPAR system, such as the triple-negative breast cancer cell line MDA-MB-231.

At its ED50 concentration (117 µM), this compound induces a perturbation in the cell cycle, leading to a decrease in the G0/G1 phase fraction and an increase in the S phase fraction. This suggests a restrained progression through the S phase, likely due to the activation of cell cycle checkpoints.

At a higher concentration corresponding to its ED75 (250 µM), this compound elicits more severe cellular stress responses. These include the impairment of mitochondrial activity, indicated by the dissipation of the mitochondrial membrane potential, and a subsequent increase in the production of reactive oxygen species (ROS). This culmination of cellular damage ultimately promotes apoptosis. The co-administration of BC-11 with an EGFR inhibitor, PD153035, has been shown to potentiate its cytotoxic effects, suggesting a potential interplay between the uPA/uPAR and EGFR signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Culture

The human triple-negative breast cancer cell line MDA-MB-231 is used as the primary model system. Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the dose-dependent cytotoxic effects of this compound.

Protocol:

-

Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve BC-11).

-

Incubate the plates for 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the ED50 and ED75 values.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of this compound on cell cycle distribution.

Protocol:

-

Seed MDA-MB-231 cells in 6-well plates and treat with this compound at its ED50 concentration (117 µM) for 72 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Mitochondrial Membrane Potential (MMP) and Reactive Oxygen Species (ROS) Analysis (Flow Cytometry)

Objective: To assess the impact of this compound on mitochondrial health and ROS production.

Protocol:

-

Treat MDA-MB-231 cells with this compound at its ED75 concentration (250 µM) for 72 hours.

-

For MMP analysis, incubate the cells with a fluorescent dye such as JC-1.

-

For ROS analysis, incubate the cells with a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Harvest and wash the cells.

-

Analyze the fluorescence intensity using a flow cytometer to quantify changes in MMP and ROS levels.

This guide provides a foundational understanding of the mechanism of action of this compound. Further research into the specific downstream effectors of the uPA/uPAR and EGFR signaling pathways will provide a more detailed picture of its anti-cancer activities.

References

BC-11 Hydrobromide: A Technical Guide to its Function as a Urokinase-Plasminogen Activator Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide is a synthetic, small-molecule compound identified as a selective inhibitor of the urokinase-plasminogen activator (uPA). This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, with a primary focus on its cytotoxic effects against triple-negative breast cancer (TNBC). The document details the molecular interactions of this compound with the uPA system, its impact on cellular processes, and the methodologies employed in its characterization. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction

The urokinase-plasminogen activator (uPA) system is a critical enzymatic cascade involved in extracellular matrix (ECM) degradation, cell migration, and tissue remodeling. Dysregulation of the uPA system, particularly the overexpression of uPA and its receptor (uPAR), is strongly correlated with tumor invasion, metastasis, and poor prognosis in various cancers, including triple-negative breast cancer (TNBC).[1] this compound, a carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, has emerged as a selective inhibitor of uPA, demonstrating significant potential as an anti-cancer agent.[2][3] This guide synthesizes the current knowledge on the function and mechanism of this compound.

Mechanism of Action: Inhibition of the Urokinase-Plasminogen Activator (uPA) System

This compound exerts its primary function by selectively inhibiting the enzymatic activity of urokinase-plasminogen activator (uPA).[2][4] uPA is a serine protease that converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, degrades various components of the ECM and activates matrix metalloproteinases (MMPs), thereby facilitating cancer cell invasion and metastasis.

This compound's inhibitory action disrupts this proteolytic cascade. Experimental evidence suggests that BC-11 acts by binding to the N-terminus of the uPA enzyme, where the EGF receptor-recognizing sites are also present. This binding abrogates the growth-sustaining effects that result from the interaction between uPA and its receptor.

Signaling Pathway

The following diagram illustrates the uPA signaling pathway and the point of intervention by this compound.

Cytotoxic Effects on Triple-Negative Breast Cancer (TNBC) Cells

This compound has demonstrated significant cytotoxic effects on the triple-negative MDA-MB-231 breast cancer cell line. Its anti-cancer activity is multifaceted, involving cell cycle perturbation, induction of mitochondrial dysfunction, generation of reactive oxygen species (ROS), and promotion of apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound.

Table 1: Inhibitory and Cytotoxic Concentrations

| Parameter | Value | Cell Line | Assay Duration | Reference |

| IC50 (uPA inhibition) | 8.2 µM | - | - | |

| ED50 (Cytotoxicity) | 117 µM | MDA-MB-231 | 72 hours | |

| ED75 (Cytotoxicity) | 250 µM | MDA-MB-231 | 72 hours |

Table 2: Effects on Mitochondrial Function and ROS Production at ED75 (250 µM)

| Parameter | Control | BC-11 Treated | Reference |

| Mitochondria with Dissipated MMP | 2.71% | 11.32% | |

| Cells with Enhanced ROS Production | - | Doubled vs. Control | |

| Cells with Superoxide Anion Production | 0.33% | 5.31% |

Table 3: Effect on Cell Cycle Distribution at ED50 (117 µM)

| Cell Cycle Phase | Control | BC-11 Treated | Reference |

| SubG0/G1 | - | Augmented |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on MDA-MB-231 cells and calculate the ED50 value.

Methodology:

-

Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the ED50 value is calculated.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

Objective: To quantify the induction of apoptosis and necrosis in MDA-MB-231 cells following treatment with this compound.

Methodology:

-

Cell Treatment: Cells are treated with this compound at the desired concentration (e.g., 250 µM) for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in binding buffer.

-

Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI; a fluorescent nucleic acid stain that enters cells with compromised membranes, i.e., necrotic or late apoptotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Reactive Oxygen Species (ROS) Detection

Objective: To measure the intracellular production of ROS in MDA-MB-231 cells after exposure to this compound.

Methodology:

-

Cell Treatment: Cells are treated with this compound.

-

Probe Loading: Cells are incubated with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

ROS-Mediated Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorometer, fluorescence microscope, or flow cytometer.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for evaluating the cytotoxic effects of this compound.

Function in Neurodegenerative Disease

Currently, there is a lack of specific published research directly investigating the function of this compound in the context of neurodegenerative diseases. While the uPA system has been implicated in neuronal migration and other neurological processes, the direct effects of this compound on neurodegenerative pathways have not been elucidated in the available scientific literature. Further research is required to explore the potential of this compound in neurological disorders.

Conclusion

This compound is a promising selective inhibitor of urokinase-plasminogen activator with demonstrated in vitro efficacy against triple-negative breast cancer cells. Its mechanism of action involves the disruption of the uPA-mediated proteolytic cascade, leading to cell cycle arrest, mitochondrial dysfunction, oxidative stress, and apoptosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for aggressive breast cancers. Future research should also aim to explore its potential applications in other uPA-dependent pathologies.

References

- 1. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The urokinase plasminogen activator system in cancer: recent advances and implication for prognosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A protocol for in vivo detection of reactive oxygen species [protocols.io]

BC-11 Hydrobromide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide, a carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, has emerged as a significant subject of research due to its selective inhibitory action on urokinase-type plasminogen activator (uPA). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It includes detailed experimental protocols for key assays, a summary of its quantitative effects on cancer cells, and a visual representation of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.

Introduction

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in the tumor microenvironment by promoting extracellular matrix degradation, cell migration, and invasion. Elevated levels of uPA and its receptor (uPAR) are strongly correlated with poor prognosis in various cancers, making them attractive targets for therapeutic intervention. This compound was identified as a selective inhibitor of uPA, demonstrating potential as an anti-cancer agent.[1][2][3] This guide delves into the technical details of this promising compound.

Discovery and Biological Activity

This compound was originally synthesized as part of a chemical fragment library aimed at targeting thrombin and related serine proteases.[1] Subsequent screening revealed its selective inhibitory activity against uPA.

Quantitative Data

The biological activity of this compound has been quantified in various studies, primarily focusing on its inhibitory effect on uPA and its cytotoxic effects on cancer cell lines.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (uPA inhibition) | 8.2 μM | Enzymatic Assay | [2] |

| ED50 (Cell Viability) | 117 μM (at 72h) | MDA-MB-231 | |

| ED75 (Cell Viability) | 250 μM (at 72h) | MDA-MB-231 |

Table 1: Quantitative Biological Activity of this compound

Synthesis of this compound

Inferred Synthetic Pathway

Caption: Inferred synthetic route for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Urokinase Activity Assay (Chromogenic)

This protocol is adapted from commercially available urokinase activity assay kits.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Human uPA standard

-

Plasminogen

-

Chromogenic plasmin substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl, pH 8.8)

-

This compound stock solution

Procedure:

-

Prepare a serial dilution of the human uPA standard in assay buffer to generate a standard curve.

-

In a 96-well plate, add the uPA standard or sample containing uPA.

-

Add varying concentrations of this compound to the wells.

-

Add plasminogen to all wells.

-

Initiate the reaction by adding the chromogenic plasmin substrate.

-

Immediately measure the absorbance at 405 nm at time zero.

-

Incubate the plate at 37°C and take absorbance readings at regular intervals.

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of uPA inhibition against the logarithm of the this compound concentration.

Cell Viability Assay (MTT)

This protocol is a standard method for assessing cell viability.

Materials:

-

MDA-MB-231 breast cancer cells

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the ED50 and ED75 values.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

MDA-MB-231 cells

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell suspension using a flow cytometer.

-

The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Signaling Pathways

This compound exerts its effects by inhibiting uPA, which in turn modulates several downstream signaling pathways implicated in cancer progression.

uPA/uPAR Signaling Pathway

The binding of uPA to its receptor, uPAR, on the cell surface initiates a cascade of events that promote tumor invasion and metastasis.

Caption: The uPA/uPAR signaling pathway and its inhibition by BC-11.

Experimental Workflow for Assessing BC-11 Activity

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.

Caption: A typical experimental workflow for in vitro evaluation of BC-11.

Conclusion

This compound is a selective inhibitor of urokinase-type plasminogen activator with demonstrated cytotoxic effects against triple-negative breast cancer cells. Its mechanism of action involves the disruption of the uPA/uPAR signaling axis, leading to cell cycle arrest and, at higher concentrations, apoptosis. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of related uPA inhibitors. The elucidation of a detailed and reproducible synthesis protocol remains a key area for future investigation to facilitate broader access to this compound for the research community.

References

An In-depth Technical Guide to the Chemical Properties of BC-11 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide, also known by its chemical name (4-((Carbamimidoylthio)methyl)phenyl)boronic acid hydrobromide, is a synthetic small molecule inhibitor of the urokinase-type plasminogen activator (uPA).[1][][3] This document provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action, with a focus on its potential applications in cancer research and therapy. The information is presented to support further investigation and development of this compound by researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | [4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide | [4] |

| Molecular Formula | C₈H₁₁BN₂O₂S·HBr | |

| Molecular Weight | 290.97 g/mol | |

| CAS Number | 443776-49-6 | |

| Appearance | Solid | |

| Solubility | Soluble to 100 mM in DMSO. Soluble to 20 mM in water with gentle warming. | |

| pKa | Data not publicly available. | |

| Melting Point | Data not publicly available. | |

| Storage | Store at -20°C. |

Biological Activity

This compound is a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease that plays a critical role in cancer progression, including tumor invasion and metastasis.

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC₅₀ (uPA) | 8.2 μM | Urokinase (uPA) | |

| ED₅₀ | 117 µM (at 72 h) | MDA-MB-231 (human breast adenocarcinoma) | |

| ED₇₅ | 250 µM (at 72 h) | MDA-MB-231 (human breast adenocarcinoma) |

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the uPA/uPAR (urokinase-type plasminogen activator receptor) system. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells through the intrinsic pathway. The key steps in its mechanism of action are outlined below and illustrated in the signaling pathway diagram.

4.1. Inhibition of the uPA/uPAR System

The binding of uPA to its receptor, uPAR, on the cell surface initiates a signaling cascade that promotes cell proliferation, migration, and invasion. This compound directly inhibits the enzymatic activity of uPA, thereby blocking these downstream effects.

4.2. Induction of Apoptosis

The inhibition of the uPA/uPAR survival pathway by this compound triggers the intrinsic apoptotic pathway. This process is characterized by:

-

Mitochondrial Membrane Potential Disruption: Treatment with this compound leads to a decrease in the mitochondrial membrane potential.

-

Increased Production of Reactive Oxygen Species (ROS): The compound induces oxidative stress through the generation of ROS.

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is shifted towards apoptosis.

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately leading to cell death.

Signaling Pathway Diagram```dot

// Nodes BC11 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; uPA [label="uPA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; uPAR [label="uPAR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Survival_Pathway [label="Cell Survival, Proliferation,\nMigration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Pathway [label="Intrinsic Apoptosis Pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen Species (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2_Family [label="Bcl-2 Family Regulation\n(↑ Bax / ↓ Bcl-2)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9 Activation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges BC11 -> uPA [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; uPA -> uPAR [label="Binds", color="#34A853", fontcolor="#202124"]; uPAR -> Survival_Pathway [label="Activates", color="#34A853", fontcolor="#202124"]; uPA -> Apoptosis_Pathway [label="Inhibition leads to", style=dashed, arrowhead=open, color="#EA4335", fontcolor="#202124"]; Apoptosis_Pathway -> Mitochondria [color="#EA4335", fontcolor="#202124"]; Mitochondria -> ROS [label="Dysfunction", color="#EA4335", fontcolor="#202124"]; Mitochondria -> Bcl2_Family [color="#EA4335", fontcolor="#202124"]; Bcl2_Family -> Cytochrome_c [label="Promotes", color="#EA4335", fontcolor="#202124"]; Cytochrome_c -> Caspase9 [label="Activates", color="#EA4335", fontcolor="#202124"]; Caspase9 -> Caspase3 [label="Activates", color="#EA4335", fontcolor="#202124"]; Caspase3 -> Apoptosis [label="Executes", color="#EA4335", fontcolor="#202124"]; }``` Caption: this compound inhibits uPA, leading to the induction of intrinsic apoptosis.

Experimental Protocols

The following are generalized protocols for the determination of the key chemical and biological properties of this compound.

5.1. Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.22 µm filter to remove undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

5.2. Determination of IC₅₀ (In Vitro Enzyme Inhibition Assay)

-

Reagents and Materials: Purified human uPA enzyme, a specific fluorogenic or chromogenic substrate for uPA, assay buffer, and a range of concentrations of this compound.

-

Assay Procedure:

-

A fixed concentration of uPA is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction progress is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.

-

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

5.3. Determination of ED₅₀ (Cell Viability Assay)

-

Cell Culture: MDA-MB-231 cells are cultured in appropriate media and conditions until they reach the desired confluence.

-

Treatment: Cells are seeded into 96-well plates and allowed to attach. The media is then replaced with fresh media containing a range of concentrations of this compound.

-

Incubation: The cells are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The ED₅₀ value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow for ED₅₀ Determination```dot

// Nodes Start [label="Start: Culture MDA-MB-231 Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells into 96-well Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_BC11 [label="Add Serial Dilutions of\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate for 72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Assay [label="Perform MTT Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure Absorbance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\nCalculate ED50", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells [color="#202124", fontcolor="#202124"]; Seed_Cells -> Add_BC11 [color="#202124", fontcolor="#202124"]; Add_BC11 -> Incubate [color="#202124", fontcolor="#202124"]; Incubate -> MTT_Assay [color="#202124", fontcolor="#202124"]; MTT_Assay -> Measure_Absorbance [color="#202124", fontcolor="#202124"]; Measure_Absorbance -> Data_Analysis [color="#202124", fontcolor="#202124"]; Data_Analysis -> End [color="#202124", fontcolor="#202124"]; }

References

BC-11 Hydrobromide: A Technical Guide to its Role in Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide, a thiouronium-substituted phenylboronic acid, has emerged as a compound of interest in cancer research due to its cytotoxic effects on cancer cells. Initially identified as a selective inhibitor of the urokinase-plasminogen activator (uPA), subsequent studies have revealed its ability to induce apoptosis, particularly in triple-negative breast cancer cells. This technical guide provides an in-depth overview of the mechanisms, experimental data, and methodologies associated with this compound-induced apoptosis.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of the urokinase-plasminogen activator (uPA) system.[1] By binding to the N-terminus of uPA, this compound interferes with its interaction with the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR).[2][3] This disruption of uPA-mediated signaling pathways, which are crucial for cell proliferation and survival, is a key initiating event in its anti-cancer activity.

At higher concentrations, this compound has been shown to induce apoptosis through the intrinsic pathway. This is characterized by the impairment of mitochondrial function, an increase in the production of reactive oxygen species (ROS), and a subsequent cascade of events leading to programmed cell death.[2][3]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data from studies on the effects of this compound on MDA-MB-231 triple-negative breast cancer cells.

| Parameter | Value | Cell Line | Exposure Time | Reference |

| ED50 | 117 µM | MDA-MB-231 | 72 h | |

| ED75 | 250 µM | MDA-MB-231 | 72 h |

| Treatment | Cell Cycle Phase | Percentage of Cells | Reference |

| Control | G0/G1 | 45.09% | |

| 117 µM BC-11 (72 h) | G0/G1 | 28.50% | |

| Control | S | 10.13% | |

| 117 µM BC-11 (72 h) | S | 22.90% |

Signaling Pathways

The induction of apoptosis by this compound involves the modulation of several key signaling pathways. The primary targets are the uPA/uPAR and EGFR signaling cascades, which are known to promote cell survival and proliferation. By inhibiting these pathways, this compound shifts the cellular balance towards apoptosis. At higher concentrations, this culminates in the activation of the mitochondrial apoptotic pathway.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound.

-

Materials:

-

MDA-MB-231 cells

-

96-well plates

-

This compound stock solution

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include untreated control wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated MDA-MB-231 cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells by trypsinization and wash with cold PBS.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Caption: Workflow for Annexin V/PI apoptosis assay.

Measurement of Mitochondrial Membrane Potential (MMP)

This assay assesses mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.

-

Materials:

-

Treated and untreated MDA-MB-231 cells

-

JC-1 dye or other potentiometric fluorescent dyes (e.g., TMRE, TMRM)

-

Flow cytometer or fluorescence microscope

-

-

Procedure (using JC-1):

-

Harvest and wash cells as described for the Annexin V assay.

-

Resuspend the cell pellet in complete medium.

-

Add JC-1 staining solution to the cells at a final concentration of 1-5 µg/mL.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Centrifuge the cells and wash with assay buffer to remove excess dye.

-

Resuspend the cells in assay buffer.

-

Analyze by flow cytometry, detecting green fluorescence (JC-1 monomers, indicating low MMP) and red fluorescence (JC-1 aggregates, indicating high MMP). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

Detection of Reactive Oxygen Species (ROS)

This assay measures the intracellular accumulation of ROS.

-

Materials:

-

Treated and untreated MDA-MB-231 cells

-

Cell-permeable fluorescent probe (e.g., DCFDA, DHE)

-

Flow cytometer or fluorescence microplate reader

-

-

Procedure (using DCFDA):

-

Harvest and wash cells.

-

Resuspend cells in a suitable buffer.

-

Load the cells with DCFDA by incubating with the probe for 30-60 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Resuspend the cells in buffer or medium.

-

Measure the fluorescence intensity using a flow cytometer or microplate reader. An increase in fluorescence indicates an increase in ROS levels.

-

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as members of the Bcl-2 family (e.g., Bcl-2, Bax) and caspases.

-

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies against target proteins (e.g., anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Prepare total protein lysates from treated and untreated cells.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion

This compound demonstrates a clear pro-apoptotic effect in triple-negative breast cancer cells, primarily through the inhibition of the uPA/uPAR and EGFR signaling pathways, leading to mitochondrial dysfunction and oxidative stress. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the field of oncology. Further studies are warranted to explore its efficacy in other cancer types and to fully elucidate the downstream effectors of its apoptotic activity.

References

- 1. The urokinase-system--role of cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Mitochondrial Activity Impairment by BC-11 Hydrobromide: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public information regarding the effects of BC-11 hydrobromide on mitochondrial function. The primary source of this information is a study by Longo et al. (2015). Detailed experimental protocols and extensive quantitative data are not fully available in the public domain. This guide, therefore, provides an overview based on the existing literature and general methodologies for the assays mentioned.

Introduction

This compound, a carbamimidothioic acid (4-boronophenyl) methyl ester hydrobromide, is recognized as a selective inhibitor of the urokinase-plasminogen activator (uPA).[1][2][3] Primarily investigated for its cytotoxic effects on cancer cells, particularly triple-negative breast cancer (TNBC) cell lines like MDA-MB-231, this compound has been shown to induce cell cycle perturbation.[1][4] At higher concentrations, its mechanism of action extends to the impairment of mitochondrial activity, induction of reactive oxygen species (ROS), and promotion of apoptosis. This technical guide consolidates the available data on the mitochondrial toxicity of this compound.

Effects on Mitochondrial Function

The principal study on this topic indicates that the mitochondrial effects of this compound are dose-dependent. The study on MDA-MB-231 breast cancer cells highlights a significant impact on mitochondrial activity at a concentration corresponding to the 72-hour 75% effective dose (ED75).

Quantitative Data Summary

Specific quantitative data from the primary research is limited in publicly accessible documents. The following table summarizes the reported effects at different concentrations.

| Concentration (72h Exposure) | Effect on Mitochondrial Transmembrane Potential (MMP) | Effect on Reactive Oxygen Species (ROS) Production |

| ED50 (117 µM) | No observed dissipation | No observed production |

| ED75 (250 µM) | Impairment of mitochondrial activity (dissipation implied) | Increased production |

Experimental Protocols

Detailed experimental protocols for the specific study on this compound are not available. However, based on the assays mentioned, the following are general methodologies that are likely to have been employed.

Assessment of Mitochondrial Metabolic State

A common method to assess the overall metabolic state of mitochondria is through the use of colorimetric assays like the MTT assay, which measures cellular metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 72 hours).

-

Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based buffer).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Mitochondrial Transmembrane Potential (MMP)

The dissipation of the mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and an early event in apoptosis.

Principle: Fluorescent dyes like JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethyl-benzimidazolylcarbocyanine iodide) are commonly used. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of the MMP.

General Protocol:

-

Culture cells in appropriate plates or dishes.

-

Treat cells with this compound at the desired concentrations (e.g., 250 µM) and duration.

-

Incubate the cells with the JC-1 staining solution in the dark.

-

Wash the cells to remove the excess dye.

-

Analyze the fluorescence using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.

-

Quantify the ratio of red to green fluorescence to determine the change in MMP.

Detection of Reactive Oxygen Species (ROS)

Increased ROS production is a hallmark of mitochondrial stress and damage.

Principle: Cell-permeable dyes such as DCFDA (2′,7′-dichlorodihydrofluorescein diacetate) are used to detect intracellular ROS. Inside the cell, DCFDA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent DCF (2′,7′-dichlorofluorescein).

General Protocol:

-

Plate cells and treat them with this compound as required.

-

Load the cells with DCFDA by incubating them with the dye.

-

Wash the cells to remove any unloaded dye.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).

-

The increase in fluorescence intensity correlates with the level of intracellular ROS.

Signaling Pathways and Mechanisms

The precise signaling pathway leading from this compound to mitochondrial impairment is not fully elucidated in the available literature. However, a plausible hypothesis can be formulated based on its known primary target and the observed downstream effects.

BC-11 is an inhibitor of the uPA system. The uPA and its receptor (uPAR) are known to interact with other cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR). It is suggested that BC-11 may act by binding to the N-terminus of uPA, thereby affecting uPA- and EGFR-recognizing sites. Disruption of EGFR signaling can have numerous downstream consequences, including alterations in cell survival pathways that are closely linked to mitochondrial function. The observed mitochondrial impairment at high concentrations of BC-11 could be a secondary effect resulting from profound cellular stress induced by the primary inhibition of the uPA/EGFR axis, ultimately leading to apoptosis.

Visualizations

Experimental Workflow

References

- 1. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

BC-11 Hydrobromide: A Potential Modulator of the Urokinase Plasminogen Activator System in Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BC-11 hydrobromide is a selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease with well-documented roles in cancer progression. While direct research on this compound within the neuroscience field is nascent, the critical and multifaceted functions of its target, the uPA system, in the central nervous system (CNS) present a compelling case for its investigation as a novel research tool. The uPA system is intricately involved in key neurological processes, including synaptic plasticity, neuroinflammation, and cellular migration, and its dysregulation has been implicated in various neurological disorders. This technical guide provides a comprehensive overview of this compound, its known quantitative data, the pivotal roles of the uPA system in neuroscience, and detailed experimental protocols to facilitate the exploration of this compound's potential in neurological research.

This compound: Core Properties and Quantitative Data

This compound, chemically known as Carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, is recognized for its inhibitory action against urokinase-type plasminogen activator.[1] Its primary characterization has been in the context of oncology, where it has been shown to decrease the viability of cancer cells.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in non-neuronal contexts. These values provide a baseline for designing experiments to investigate its effects in neuroscience.

| Parameter | Value | Cell Line / System | Reference |

| IC50 (uPA inhibition) | 8.2 µM | Enzyme Assay | [1] |

| ED50 (Cell Viability) | 117 µM | MDA-MB-231 breast cancer cells | [2] |

The Urokinase Plasminogen Activator (uPA) System in the Central Nervous System

The uPA system, comprising uPA and its receptor (uPAR), is a pivotal regulator of extracellular matrix remodeling and is increasingly recognized for its significant roles in the CNS.[3] Its expression and activity are crucial for both physiological and pathological processes in the brain.

Role in Synaptic Plasticity and Neurorepair

The uPA system is a key modulator of synaptic structure and function. Following ischemic injury, neuronal uPA is released and binds to its receptor on astrocytes and neurons, initiating signaling cascades that promote neurorepair. This process is critical for the recovery of neurological function after events like stroke. The binding of uPA to uPAR can induce the reorganization of the actin cytoskeleton in dendritic spines and axons, contributing to the repair of injured synapses.

Involvement in Neuroinflammation

The uPA/uPAR system is also implicated in neuroinflammatory processes. Microglia, the resident immune cells of the brain, express uPAR, and its expression is upregulated in response to inflammatory stimuli. This suggests that the uPA system may play a role in modulating microglial activation and the subsequent inflammatory response in various CNS pathologies.

Connection to Neurodegenerative Diseases

Dysregulation of the uPA system has been linked to neurodegenerative disorders. For instance, in Alzheimer's disease, the uPA system may influence the proteolytic degradation of amyloid-β plaques. Furthermore, given its role in synaptic health and inflammation, targeting the uPA system could represent a therapeutic strategy for a range of neurodegenerative conditions.

Experimental Protocols

To facilitate the investigation of this compound in a neuroscience context, this section provides detailed protocols for assessing its biochemical and cellular effects.

Urokinase Activity Assay (Fluorometric)

This protocol is designed to quantify the inhibitory effect of this compound on uPA activity.

Materials:

-

Urokinase Assay Kit (e.g., Sigma-Aldrich MAK185 or Abcam ab174098)

-

This compound

-

96-well black plates with clear bottoms

-

Fluorescence microplate reader (Ex/Em = 350/450 nm)

-

Urokinase Assay Buffer

-

Urokinase Substrate (AMC-based)

-

Human Urokinase Standard

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to various concentrations in Urokinase Assay Buffer.

-

Standard Curve: Prepare a standard curve using the provided Human Urokinase standard.

-

Sample Preparation: In a 96-well plate, add a fixed amount of human urokinase to each well (except for the blank).

-

Inhibitor Addition: Add different concentrations of this compound to the wells containing urokinase. Include a vehicle control (buffer with the same concentration of solvent used for BC-11).

-

Substrate Addition: Initiate the reaction by adding the Urokinase Substrate to all wells.

-

Measurement: Immediately begin reading the fluorescence intensity at Ex/Em = 350/450 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at room temperature.

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT)

This protocol assesses the effect of this compound on the viability of neuronal or glial cell lines.

Materials:

-

Neuronal or glial cell line (e.g., SH-SY5Y, BV-2)

-

Cell culture medium and supplements

-

This compound

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control for cell death.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the ED50 value from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key concepts related to the uPA system and the experimental investigation of this compound.

uPA-Mediated Neurorepair Signaling Pathway

Caption: uPA signaling in neurorepair, initiating pathways in both neurons and astrocytes.

Experimental Workflow for this compound in Neuronal Cells

Caption: A logical workflow for investigating the effects of this compound on neuronal cells.

Conclusion and Future Directions

While this compound has been primarily investigated as a uPA inhibitor in the context of cancer, the extensive involvement of the uPA system in fundamental CNS processes suggests a promising, yet unexplored, avenue for its application in neuroscience research. By inhibiting uPA, this compound could serve as a valuable pharmacological tool to dissect the roles of the uPA system in synaptic plasticity, neuroinflammation, and the pathogenesis of neurodegenerative diseases. Future research should focus on validating the effects of this compound in neuronal and glial cell cultures, as well as in animal models of neurological disorders. Determining its blood-brain barrier permeability will also be a critical step in assessing its potential for in vivo studies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating such investigations.

References

An In-depth Technical Guide to Early-Stage Research on BC-11 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide, chemically known as Carbamimidothioic acid (4-boronophenyl) methyl ester hydrobromide, is a selective inhibitor of the urokinase-plasminogen activator (uPA).[1][2] Early-stage research has identified this compound as a compound with potential therapeutic applications, particularly in oncology. This document provides a comprehensive overview of the foundational preclinical research, detailing its mechanism of action, cytotoxicity, and the experimental protocols utilized in its initial characterization.

Core Compound Details

| Parameter | Value | Source |

| Full Chemical Name | Carbamimidothioic acid (4-boronophenyl) methyl ester hydrobromide | [1][2] |

| Molecular Weight | 290.97 g/mol | |

| Mechanism of Action | Selective urokinase (uPA) inhibitor |

Pharmacological Profile

This compound is characterized as a selective inhibitor of urokinase (uPA), a serine protease implicated in cancer cell migration and invasion. It has demonstrated no significant activity against eight other related enzymes, highlighting its specificity.

Quantitative Pharmacological Data

| Parameter | Cell Line | Value | Details | Source |

| IC50 | - | 8.2 µM | For urokinase (uPA) inhibition | |

| ED50 | MDA-MB231 | 117 µM | At 72 hours; cytotoxicity | |

| ED75 | MDA-MB231 | 250 µM | At 72 hours; cytotoxicity |

Mechanism of Action & Signaling Pathway

This compound exerts its effects by binding to the N-terminal fragment of uPA. This interaction is crucial as this region of uPA contains recognition sites for both the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR). By binding to this domain, this compound competitively inhibits the binding of uPA to its receptors, thereby disrupting the downstream signaling pathways that promote cell proliferation and survival. Co-treatment with the EGFR inhibitor PD153035 has been shown to potentiate the cytotoxic effects of BC-11, further implicating the EGFR pathway in its mechanism of action.

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

This compound, or Carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, can be synthesized according to a known route or purchased from commercial suppliers like Tocris Biosciences. The synthesis involves the use of (Benzylsulfanyl)methanimidamide hydrobromide as a starting material.

Cell Culture

Triple-negative breast cancer cells (MDA-MB231) are cultured and maintained in appropriate media and conditions to ensure viability for experimentation.

Cytotoxicity Assays (MTT Assay)

-

Cell Seeding: Plate MDA-MB231 cells in 96-well plates at a suitable density.

-

Treatment: Expose cells to varying concentrations of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Cell Cycle Analysis

-

Treatment: Treat MDA-MB231 cells with this compound at its ED50 concentration (117 µM) for 24 and 48 hours.

-

Harvest and Fixation: Harvest the cells and fix them in ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

At a concentration of 250 µM, BC-11 treatment led to an increased subG0 fraction, indicating a rise in damaged and fragmented cells.

Mitochondrial Activity and Reactive Oxygen Species (ROS) Production

-

Treatment: Expose MDA-MB231 cells to a higher concentration of this compound, such as the ED75 (250 µM).

-

Staining: Use specific fluorescent probes to stain for mitochondrial membrane potential (MMP) and reactive oxygen species (ROS).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify changes in MMP and ROS levels.

Treatment with 250 µM of BC-11 has been shown to double the number of mitochondria with dissipated MMP and lead to an enhanced production of ROS.

Experimental Workflow for Cytotoxicity and Mechanistic Studies

Caption: Workflow for in vitro evaluation of BC-11.

Conclusion

The early-stage research on this compound establishes it as a selective uPA inhibitor with significant cytotoxic effects on triple-negative breast cancer cells. The compound induces cell cycle perturbation and, at higher concentrations, impairs mitochondrial function and promotes apoptosis. The detailed experimental protocols and the elucidated mechanism of action provide a solid foundation for further preclinical and clinical development of this compound as a potential anti-cancer therapeutic.

References

- 1. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BC-11 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide is a selective, small-molecule inhibitor of the serine proteases urokinase-type plasminogen activator (uPA) and transmembrane protease, serine 2 (TMPRSS2).[1] It has demonstrated significant cytotoxic effects against triple-negative breast cancer (TNBC) cells by inducing cell cycle perturbation, mitochondrial dysfunction, and apoptosis.[2][3][4] These application notes provide a comprehensive overview of the experimental protocols for evaluating the in vitro efficacy of this compound, serving as a valuable resource for researchers in oncology and drug development.

Introduction

Urokinase-type plasminogen activator (uPA) is a key enzyme involved in cancer progression, invasion, and metastasis. Its overexpression is correlated with poor prognosis in several cancers, including breast cancer. This compound has emerged as a promising therapeutic candidate due to its selective inhibition of uPA.[5] This document outlines detailed protocols for assessing the biological effects of this compound on cancer cells, with a specific focus on the MDA-MB-231 human breast cancer cell line.

Data Presentation

The following tables summarize the key quantitative data regarding the efficacy of this compound.

Table 1: Inhibitory and Cytotoxic Efficacy of this compound

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ | Urokinase (uPA) | 8.2 µM | |

| ED₅₀ (72h) | MDA-MB-231 cells | 117 µM | |

| ED₇₅ (72h) | MDA-MB-231 cells | 250 µM |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and the general experimental workflow for its in vitro evaluation.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Caption: Experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.5%).

Cell Viability Assessment (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of MDA-MB-231 cells.

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 400 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the cells for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the ED₅₀ value using appropriate software.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with this compound at the desired concentrations (e.g., ED₅₀ and ED₇₅) for 72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

-

Cell Seeding and Treatment: Seed MDA-MB-231 cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells as described above. Wash with PBS and fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) using a flow cytometer.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is to detect changes in the expression of key apoptosis-related proteins.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein loading.

Urokinase Activity Assay

This protocol measures the inhibitory effect of this compound on uPA activity.

-

Assay Principle: Utilize a commercially available urokinase activity assay kit, which typically employs a fluorogenic or chromogenic substrate for uPA.

-

Reagent Preparation: Prepare reagents, including the uPA enzyme, substrate, and this compound at various concentrations, according to the kit's instructions.

-

Inhibition Assay: In a 96-well plate, combine the uPA enzyme with different concentrations of this compound and incubate for a pre-determined time.

-

Substrate Addition: Initiate the enzymatic reaction by adding the uPA substrate.

-

Signal Measurement: Measure the fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Xenograft Model (Adapted Protocol)

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of breast cancer.

-

Cell Implantation: Subcutaneously inject MDA-MB-231 cells mixed with Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (route and dose to be optimized) and a vehicle control.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Conclusion

The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. These methodologies will enable researchers to further investigate its mechanism of action and potential as a therapeutic agent for triple-negative breast cancer and other malignancies characterized by uPA overexpression.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 3. altogenlabs.com [altogenlabs.com]

- 4. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]

Application Notes and Protocols for MTT Assay with BC-11 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of BC-11 hydrobromide on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document includes the mechanism of action of this compound, a comprehensive experimental protocol, and data presentation guidelines.

Introduction

This compound is a selective inhibitor of the urokinase-type plasminogen activator (uPA)[1]. The uPA system is implicated in various pathological processes, including tumor invasion and metastasis[2]. By inhibiting uPA, this compound can interfere with these processes and induce cytotoxicity in cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, a process primarily carried out by mitochondrial dehydrogenases[3]. The amount of formazan produced is proportional to the number of viable cells.

Mechanism of Action of this compound

This compound selectively inhibits urokinase (uPA) with an IC50 of 8.2 μM[1]. uPA binds to its receptor (uPAR) on the cell surface, initiating a proteolytic cascade that leads to the conversion of plasminogen to plasmin. Plasmin, in turn, can degrade components of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis[2].

Beyond its role in proteolysis, the uPA/uPAR complex also activates intracellular signaling pathways that promote cell proliferation, survival, and migration. There is significant crosstalk between the uPA/uPAR system and the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The binding of uPA to uPAR can lead to the transactivation of EGFR and the subsequent activation of downstream pathways such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. This compound exerts its cytotoxic effects by binding to the N-terminus of uPA, thereby preventing its interaction with uPAR and abrogating the subsequent growth-sustaining signals. At higher concentrations, this compound has been shown to impair mitochondrial activity and induce the production of reactive oxygen species (ROS), leading to apoptosis.

Experimental Protocols

Materials

-

This compound (Tocris Bioscience or other reputable supplier)

-

Cancer cell line of interest (e.g., MDA-MB-231 triple-negative breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Cell Seeding

-

Culture the selected cancer cell line to ~80% confluency.

-

Trypsinize the cells, count them using a hemocytometer or automated cell counter, and resuspend them in complete culture medium to the desired density.

-